4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multi-step substitution reactions. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized through a three-step substitution reaction, confirmed by spectroscopic methods such as FTIR, 1H and 13C NMR, and mass spectrometry. Additionally, Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol has been explored for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, indicating an effective method for introducing the boronate ester group into aromatic compounds (Huang et al., 2021) (Takagi & Yamakawa, 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied through X-ray diffraction and density functional theory (DFT). Conformational analyses reveal that the molecular structures optimized by DFT are consistent with crystal structures determined by single-crystal X-ray diffraction. This congruence underscores the reliability of DFT in predicting the geometrical parameters of such complex molecules (Huang et al., 2021).
Chemical Reactions and Properties
These compounds exhibit interesting chemical reactivity, particularly in the context of Pd-catalyzed borylation reactions, which are crucial for introducing boronate ester functionalities into aromatic systems. The presence of the dioxaborolan-2-yl group significantly influences the reactivity and properties of these molecules, making them suitable intermediates for further chemical transformations (Takagi & Yamakawa, 2013).
Physical Properties Analysis
The physical properties, such as molecular electrostatic potential and frontier molecular orbitals, have been investigated through DFT studies. These analyses provide insights into the physicochemical characteristics of the compounds, including their stability, reactivity, and interactions with other molecules. The results from DFT calculations are instrumental in understanding the molecular properties that are critical for their application in various chemical syntheses (Huang et al., 2021).
Scientific Research Applications
Crystal Structure Analysis
- Scientific Field : Crystallography .
- Application Summary : The compound has been used in the study of crystal structures .
- Methods of Application : The crystal structure of the compound was determined using X-ray diffraction .
- Results : The study provided detailed information about the crystal structure of the compound, including atomic coordinates and displacement parameters .
Synthesis of Novel Copolymers
- Scientific Field : Polymer Chemistry .
- Application Summary : The compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate .
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine .
Synthesis of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-3-Methyl-Butanamide
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-3-Methyl-Butanamide .
Synthesis of 4-(Hydroxymethyl)benzeneboronic Acid Pinacol Ester
Safety And Hazards
The compound may cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended. If skin contact occurs, it should be washed thoroughly with water. If eye irritation persists, medical advice should be sought .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDKBQIEOBXLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370401 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
CAS RN |
180516-87-4 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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